molecular formula C24H32O4S B12406257 Spironolactone-d3-1

Spironolactone-d3-1

Cat. No.: B12406257
M. Wt: 419.6 g/mol
InChI Key: LXMSZDCAJNLERA-RQPNHFSDSA-N
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Description

Spironolactone-d3-1 is a deuterated form of spironolactone, a steroidal mineralocorticoid receptor antagonist. It is primarily used as an internal standard for the quantification of spironolactone in various analytical methods, such as gas chromatography and liquid chromatography-mass spectrometry . The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated spironolactone during analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spironolactone-d3-1 involves the incorporation of deuterium atoms into the spironolactone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in spironolactone are replaced with deuterium atoms using deuterated reagents under specific conditions . The reaction typically requires a deuterated solvent, such as deuterated acetonitrile or deuterated methanol, and a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the spironolactone molecule. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Properties

Molecular Formula

C24H32O4S

Molecular Weight

419.6 g/mol

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-2,2,4-trideuterio-10,13-dimethyl-3,5'-dioxospiro[1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,12D

InChI Key

LXMSZDCAJNLERA-RQPNHFSDSA-N

Isomeric SMILES

[2H]C1=C2C[C@H]([C@H]3[C@@H]4CC[C@]5([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)CCC(=O)O5)SC(=O)C

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Origin of Product

United States

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